N-Cbz-isoindoline-1-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-isoindoline-1-carboxylic acid typically involves the protection of isoindoline with a benzyloxycarbonyl group. One common method is the reaction of isoindoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-isoindoline-1-carboxylic acid undergoes various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide.
Common Reagents and Conditions
Catalytic Hydrogenation: Palladium on carbon, hydrogen gas, and an organic solvent like ethanol.
Esterification: Alcohol, dicyclohexylcarbodiimide, and an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride and anhydrous ether.
Major Products Formed
Hydrogenation: Isoindoline.
Esterification: Isoindoline-1-carboxylic acid esters.
Reduction: Isoindoline-1-methanol.
Scientific Research Applications
N-Cbz-isoindoline-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Cbz-isoindoline-1-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the nitrogen atom of isoindoline during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
N-Boc-isoindoline-1-carboxylic acid: Contains a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
N-Fmoc-isoindoline-1-carboxylic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Cbz-isoindoline-1-carboxylic acid is unique due to the stability and ease of removal of the benzyloxycarbonyl protecting group. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Properties
IUPAC Name |
2-phenylmethoxycarbonyl-1,3-dihydroisoindole-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)15-14-9-5-4-8-13(14)10-18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSRGPYWHCLTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1C(=O)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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